(5S,8S)-8-[[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one
Description
The compound "(5S,8S)-8-[[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one" (hereafter referred to as Compound I) is a diazaspirodecan-2-one derivative with a complex stereochemical profile. It features a 1,7-diazaspiro[4.5]decan-2-one core substituted with a phenyl group at the 8-position and a bis(trifluoromethyl)phenyl-ethoxymethyl moiety. The stereochemistry is critical, with (5S,8S) and (1R) configurations ensuring its biological specificity .
Compound I was first disclosed in U.S. Pat. No. 7,049,320 (2006) and further developed as pharmaceutical salts, including hydrochloride and tosylate forms, to enhance stability and bioavailability. These salts are formulated into granular compositions, often encapsulated in gelatin for therapeutic delivery .
Properties
IUPAC Name |
8-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxymethyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVSJYGQAIEMOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,8S)-8-[[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the trifluoromethyl groups. Common synthetic routes may include:
Formation of the Spirocyclic Core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of Functional Groups: The trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote nucleophilic substitution.
Final Assembly: The final step involves the coupling of the spirocyclic core with the phenyl and diazaspiro groups, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
(5S,8S)-8-[[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Spirocyclic Structure | Contains a spiro connection between rings |
| Nitrogen Atoms | Present in the diazaspiro framework |
| Trifluoromethyl Group | Enhances lipophilicity and biological activity |
Therapeutic Potential
Preliminary studies suggest that compounds with structural similarities to (5S,8S)-8-[[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one exhibit significant biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains.
- Anticancer Properties : Research indicates potential as an anticancer agent through mechanisms involving apoptosis induction.
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease processes.
Mechanism of Action Studies
Understanding the mechanism of action is crucial for determining the safety and efficacy of this compound in clinical settings. Interaction studies are essential for elucidating how this compound interacts with biological systems, which can inform its therapeutic use.
Pharmaceutical Formulations
The compound has been explored for its potential as a pharmaceutical agent, particularly in formulations aimed at treating conditions such as:
- Nausea and vomiting (CINE)
- Motion sickness
- Morning sickness
These applications are supported by patents detailing formulations that combine this compound with other agents like 5HT3 receptor antagonists to enhance therapeutic efficacy.
Case Study 1: Anticancer Activity
A study focusing on structurally similar compounds demonstrated their ability to induce apoptosis in cancer cell lines. The unique trifluoromethyl substitution was found to enhance cytotoxicity compared to non-substituted analogs.
Case Study 2: Enzyme Inhibition
Research into enzyme inhibition revealed that compounds with similar diazaspiro frameworks effectively inhibited specific enzymes involved in metabolic pathways. This suggests potential applications in treating metabolic disorders.
Mechanism of Action
The mechanism of action of (5S,8S)-8-[[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis.
Comparison with Similar Compounds
8-(3,5-Difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one
This compound (hereafter Compound II ) shares a diazaspiro[4.5]decan core but differs in substituents and nitrogen positioning. Key distinctions include:
- Substituents : A 3,5-difluorophenyl group replaces the bis(trifluoromethyl)phenyl moiety, reducing electron-withdrawing effects.
- Nitrogen Positions : The diazaspiro ring has 6,9-nitrogen placement versus 1,7 in Compound I, altering conformational flexibility.
Zygocaperoside and Isorhamnetin-3-O-glycoside
Isolated from Zygophyllum fabago roots, these glycosides (hereafter Compounds III–IV) are structurally distinct but provide context for spirocyclic isolation methodologies. Their elucidation via UV/NMR spectroscopy (Tables 1–2 in ) highlights comparative analytical approaches, though their biological targets diverge from diazaspirodecanones .
Physicochemical and Pharmacological Comparison
Table 1: Comparative Analysis of Compound I and Key Analogues
Structural and Functional Insights
Electron-Withdrawing Groups :
- Compound I’s bis(trifluoromethyl)phenyl group enhances lipophilicity and metabolic stability compared to Compound II’s difluorophenyl group. This may improve blood-brain barrier penetration or target affinity .
Diazaspiro Ring Positioning :
- The 1,7-diazaspiro configuration in Compound I likely imposes distinct conformational restraints versus the 6,9-diazaspiro in Compound II, affecting binding to enzymes or receptors.
Salt Formulations :
- Compound I’s hydrochloride and tosylate salts address solubility challenges, a formulation advantage absent in Compound II and Compounds III–IV .
Stereochemical Specificity :
- Compound I’s defined stereochemistry contrasts with Compound II’s unspecified configuration, underscoring the former’s optimized design for therapeutic efficacy .
Biological Activity
The compound (5S,8S)-8-[[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one is a complex organic molecule notable for its unique spirocyclic structure and potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a diazaspiro framework that incorporates both nitrogen and carbon atoms, with a distinctive trifluoromethyl-substituted phenyl group. The molecular formula is . The trifluoromethyl group may enhance lipophilicity and bioavailability, making it an interesting candidate for pharmacological research.
Mechanisms of Biological Activity
Preliminary studies suggest that compounds with similar structural features often exhibit significant biological activities. The following mechanisms have been proposed for (5S,8S)-8-[[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one:
- Receptor Interaction : It is hypothesized that the compound may interact with neurokinin receptors, similar to other compounds like Aprepitant, which is known to inhibit substance P on NK-1 receptors .
- Enzyme Inhibition : The structural similarity to other diazaspiro compounds suggests potential enzyme inhibition activity .
Comparative Biological Activity
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Spirocyclic structure with nitrogen atoms | Antimicrobial |
| Compound B | Trifluoromethyl group with phenolic hydroxyl | Anticancer |
| Compound C | Similar diazaspiro framework | Enzyme inhibition |
What distinguishes (5S,8S)-8-[[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one is its specific combination of structural features that may enhance its biological activity compared to these compounds .
Case Studies and Research Findings
Research into the biological activity of this compound is ongoing. Notable findings include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
